Bienvenue dans la boutique en ligne BenchChem!

1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone

Kinase inhibitor intermediate IGF-IR inhibitor Medicinal chemistry building block

1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone (CAS 1116229-84-5), also referred to as DIMEB, is a synthetic indoline derivative with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol. The compound features a 2,3-dihydroindole (indoline) core substituted at the 6-position with a primary amino group, at the 5-position with a methoxy group, and at the N-1 position with a 2-(dimethylamino)ethanone side chain.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
Cat. No. B7942773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)N1C=CC2=CC(=C(C=C21)N)OC
InChIInChI=1S/C13H17N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h4-7H,8,14H2,1-3H3
InChIKeyAQXBGNALPUIDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone: Structural Identity, Physicochemical Profile, and Research Classification


1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone (CAS 1116229-84-5), also referred to as DIMEB, is a synthetic indoline derivative with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol . The compound features a 2,3-dihydroindole (indoline) core substituted at the 6-position with a primary amino group, at the 5-position with a methoxy group, and at the N-1 position with a 2-(dimethylamino)ethanone side chain [1]. It is classified as a research chemical with reported activity as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) and has been studied for its role as a kinase inhibitor intermediate . The computed XLogP3 value of 0.7 and a hydrogen bond donor count of 1 distinguish its polarity profile from more lipophilic indole-based analogs [1].

Why 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone Cannot Be Replaced by Generic Indoline or Tryptamine Analogs


Generic substitution with simpler indoline or indole analogs fails because the target compound's differentiation arises from the synergistic combination of three functional modules—the 6-amino group, the 5-methoxy group, and the N-1 dimethylaminoethanone side chain—on a saturated indoline scaffold. The 6-amino group serves as the critical reactive handle for generating potent kinase inhibitors such as GSK1838705A (IGF-IR IC50 = 2.0 nM; IR IC50 = 1.6 nM) and GSK2186269A (ALK/INSR inhibitor) . Analogs lacking this amino group, such as 1-(5-methoxyindolin-1-yl)ethanone or 5-methoxyindole, cannot undergo the same N-arylation or reductive amination reactions essential for constructing the 6-aminopyrrolopyrimidine pharmacophore [1]. Furthermore, the indoline core (saturated 2,3-bond) confers a distinct three-dimensional geometry and electronic distribution compared to fully aromatic indole-based comparators like 3-(2-dimethylaminoethyl)-5-methoxyindole (5-methoxy-DMT), which predominantly engage serotonin receptors rather than serving as kinase inhibitor precursors [2]. The dimethylaminoethanone side chain at N-1 provides additional hydrogen bond acceptor capacity (total HBA = 4) and modulates logP, yielding a computed XLogP3 of 0.7 that is markedly lower than N-unsubstituted or N-alkyl indole analogs [3].

Quantitative Differentiation Evidence for 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone Versus Closest Analogs


Synthetic Intermediate Utility: Conversion to Clinical Kinase Inhibitor GSK1838705A Versus Non-Amino Indoline Analogs

The 6-amino group of the target compound enables direct N-arylation to generate GSK1838705A, a dual IGF-IR/IR kinase inhibitor with IC50 values of 2.0 nM and 1.6 nM, respectively . The closest analog lacking the 6-amino group, 1-(5-methoxyindolin-1-yl)ethanone (CAS 58246-80-3), cannot access this pharmacophore space because it lacks a nucleophilic amine for coupling to the pyrrolo[2,3-d]pyrimidine warhead . This represents a binary differentiation: the target compound is a productive intermediate for synthesizing sub-nanomolar kinase inhibitors, whereas the des-amino analog is not.

Kinase inhibitor intermediate IGF-IR inhibitor Medicinal chemistry building block

Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen Bond Capacity Versus 5-Methoxy-DMT and 5-Hydroxyindole

The target compound has a computed XLogP3 of 0.7, which is approximately 1.5–2.0 log units lower than the structurally related 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT; predicted XLogP3 ≈ 2.2–2.5) and substantially lower than 5-hydroxyindole (5-HI; XLogP3 ≈ 1.5) [1][2]. This reduced lipophilicity results from the polar 6-amino substituent and the N-1 ethanone carbonyl, which collectively increase hydrogen bond acceptor count to 4 (vs. 2 for 5-MeO-DMT) and add a hydrogen bond donor (HBD = 1) absent in 5-MeO-DMT [1]. The lower logP and higher HBA/HBD profile predict improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic indolealkylamines, which is advantageous for CNS probe development and in vitro assay compatibility [3].

Lipophilicity CNS drug-likeness Hydrogen bonding

α7 Nicotinic Acetylcholine Receptor PAM Activity: Class-Level Differentiation from 5-Hydroxyindole and Structural Analogs

The target compound (DIMEB) has been reported to act as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor, a profile shared with the prototypical indole-based PAM 5-hydroxyindole (5-HI) [1]. 5-HI is a well-characterized type I PAM that potentiates α7 nAChR responses without directly activating the receptor, producing a leftward shift of the acetylcholine concentration-response curve [2]. DIMEB's structural features—specifically the dimethylamino group and the 5-methoxy substitution—are consistent with the aminomethylindole PAM pharmacophore identified through high-throughput screening campaigns . However, quantitative EC50 or potentiation data for DIMEB at α7 nAChR have not been publicly disclosed in peer-reviewed literature, and the PAM annotation currently derives from vendor and database-level curation .

Alpha7 nAChR Positive allosteric modulator CNS pharmacology

Indoline Scaffold Saturation: Geometric Differentiation from Fully Aromatic Indole Analogs in Kinase Inhibitor Design

The target compound possesses a saturated 2,3-dihydroindole (indoline) core, as confirmed by its IUPAC name and SMILES notation (CN(C)CC(=O)N1CCC2=CC(=C(C=C21)N)OC) [1]. This saturation distinguishes it from fully aromatic indole comparators such as 3-(2-dimethylaminoethyl)-5-methoxyindole and 5-methoxyindole, which feature a planar, electron-rich indole ring system [2]. The indoline scaffold introduces sp³ character at the 2- and 3-positions (Fsp³ = 0.46 for the target compound), which alters the spatial orientation of the N-1 substituent relative to the aromatic ring plane [1]. In the context of kinase inhibitor design, this non-planar geometry can affect hinge-region binding complementarity and influence selectivity profiles when the compound serves as an intermediate for constructing ATP-competitive inhibitors such as GSK1838705A and GSK2186269A .

Indoline vs. indole geometry Structure-based drug design Kinase hinge binding

Optimal Research and Procurement Application Scenarios for 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone


Synthesis of Anaplastic Lymphoma Kinase (ALK) and Insulin Receptor (INSR) Inhibitors via 6-Amino Functionalization

The target compound's 6-amino group serves as the essential nucleophilic handle for constructing GSK2186269A, a dual ALK/INSR kinase inhibitor, through coupling with 4-(indolin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine electrophiles . This application is not accessible using 5-methoxyindoline analogs lacking the 6-amino substituent. Researchers engaged in kinase inhibitor SAR studies or targeted oncology drug discovery should procure this compound specifically as the key intermediate for this chemotype, rather than attempting to substitute it with commercially available but synthetically non-productive indoline derivatives.

α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Probe Development

Based on its reported α7 nAChR PAM activity, the compound can serve as a starting point for developing novel aminomethylindoline-based cognitive enhancers targeting schizophrenia and Alzheimer's disease . Its lower computed lipophilicity (XLogP3 = 0.7) compared to 5-hydroxyindole (XLogP3 ≈ 1.5) and its structural departure from the prototypical 5-HI chemotype make it a valuable tool compound for exploring PAM structure-activity relationships with potentially improved solubility and reduced off-target binding [1].

Serotonin Receptor Modulator Intermediate for Neurological Research

The compound's structural similarity to indoleamine neurotransmitters enables its use as an intermediate for synthesizing serotonin receptor modulators [2]. The 6-amino and 5-methoxy groups allow for regioselective functionalization that is not possible with simpler 5-methoxyindole or tryptamine derivatives, providing access to a broader range of 5-HT receptor-targeted probes. The saturated indoline core further distinguishes it from tryptamine-based ligands that predominantly target 5-HT2A and 5-HT1A receptors.

Physicochemical Property-Driven Fragment or Scaffold for CNS Drug Discovery Libraries

With a molecular weight of 249.31 Da, XLogP3 of 0.7, HBD count of 1, and HBA count of 4, the compound falls within favorable CNS drug-like property space [1]. Its Fsp³ of 0.46 indicates significant three-dimensional character compared to flat indole scaffolds, which is increasingly valued in fragment-based drug discovery for accessing novel intellectual property space and improving clinical success rates. Procurement for CNS-focused compound libraries is supported by its distinct physicochemical signature relative to commercially abundant indole and tryptamine analogs.

Quote Request

Request a Quote for 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.